1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol)
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Overview
Description
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) is a complex organic compound characterized by its unique structure, which includes two cyclobutanol rings connected by a methylene bridge and an azanediyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) typically involves the reaction of cyclobutanone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Cyclobutanone, formaldehyde, and ammonia
Reaction Conditions: Optimized for large-scale production, including temperature control and efficient mixing
Purification: Techniques such as distillation, crystallization, or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halides, alkylating agents
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) can be compared with other similar compounds, such as:
1,1’-(Azanediylbis(methylene))bis(cyclopentan-1-ol): Similar structure but with cyclopentanol rings instead of cyclobutanol.
1,1’-(Azanediylbis(methylene))bis(cyclohexan-1-ol): Contains cyclohexanol rings, leading to different chemical and physical properties.
1,1’-(Azanediylbis(methylene))bis(cycloheptan-1-ol): Features cycloheptanol rings, which may affect its reactivity and applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[[(1-hydroxycyclobutyl)methylamino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-9(3-1-4-9)7-11-8-10(13)5-2-6-10/h11-13H,1-8H2 |
InChI Key |
OSIPHUVFNIVNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNCC2(CCC2)O)O |
Origin of Product |
United States |
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